
1,1'-Biphenyl, nonafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, nonafluoro- is a fluorinated biphenyl compound with the molecular formula C12HF9. This compound is characterized by the presence of nine fluorine atoms attached to the biphenyl structure, making it a highly fluorinated aromatic hydrocarbon. Fluorinated biphenyls are known for their unique chemical properties, including high thermal stability and resistance to chemical degradation .
Méthodes De Préparation
The synthesis of 1,1’-Biphenyl, nonafluoro- typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination .
Industrial production methods may involve the use of electrochemical fluorination (ECF) techniques, where biphenyl is subjected to electrolysis in the presence of hydrogen fluoride (HF) to achieve selective fluorination. This method allows for the production of highly pure fluorinated biphenyls on a larger scale .
Analyse Des Réactions Chimiques
1,1’-Biphenyl, nonafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Major products formed from these reactions include fluorinated biphenyl alcohols, ketones, and other substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-Biphenyl, nonafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: Fluorinated biphenyls are studied for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: The compound is used in the production of specialty polymers, liquid crystals, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, nonafluoro- involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, nonafluoro- can be compared with other fluorinated biphenyls such as:
1,1’-Biphenyl, decafluoro-: This compound has ten fluorine atoms and exhibits even higher thermal stability and resistance to chemical degradation compared to 1,1’-Biphenyl, nonafluoro-.
1,1’-Biphenyl, octafluoro-: With eight fluorine atoms, this compound has slightly lower stability but is still highly resistant to chemical degradation.
The uniqueness of 1,1’-Biphenyl, nonafluoro- lies in its balance of high fluorine content and manageable reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
113443-20-2 |
|---|---|
Formule moléculaire |
C12HF9 |
Poids moléculaire |
316.12 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(2,3,4,5-tetrafluorophenyl)benzene |
InChI |
InChI=1S/C12HF9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H |
Clé InChI |
AXEKTXJVBZVCDC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


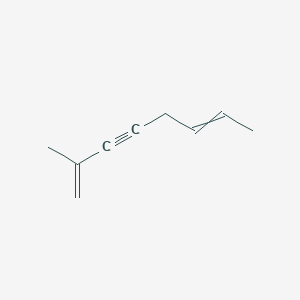
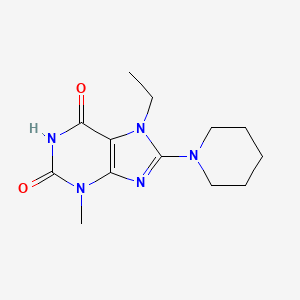
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)

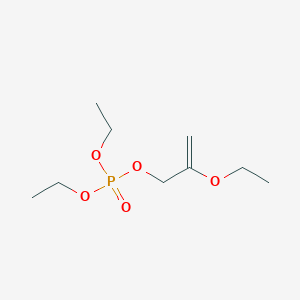
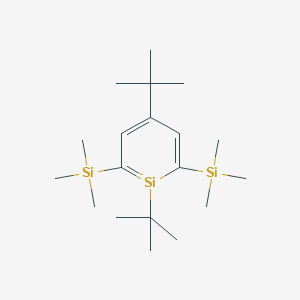
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)


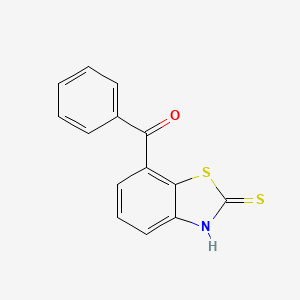

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
